Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside
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Overview
Description
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is known for its significant role in the field of biomedicine, particularly in drug discovery and development. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple acetyl groups and a tetradecyl chain .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes involved in biochemical pathways .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit potential antibacterial, antitumor, and antiviral activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside are not fully understood. It is known that similar compounds, such as 2-acetamido-2-deoxy-D-glucose analogs, have been examined for their effects on the incorporation of D-[3H]glucosamine into cellular glycoconjugates . These analogs exhibit a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), suggesting that they may interact with enzymes involved in GAG synthesis .
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cellular function. For example, 2-acetamido-2-deoxy-D-glucose analogs have been shown to affect the incorporation of D-[3H]glucosamine into cellular glycoconjugates .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet fully understood. Similar compounds have been shown to inhibit D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Substitution: Nucleophilic substitution reactions can occur at the acetylated hydroxyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deacetylated derivatives: Resulting from hydrolysis.
Oxidized products: Formed through oxidation reactions.
Substituted glucopyranosides: Resulting from nucleophilic substitution
Scientific Research Applications
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Serves as a probe to study carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialized detergents and surfactants.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Another acetylated glucopyranoside with similar applications.
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside: A compound with a shorter alkyl chain but similar functional groups
Uniqueness
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is unique due to its long tetradecyl chain, which enhances its hydrophobic interactions and membrane permeability. This property makes it particularly useful in drug delivery and membrane studies .
Biological Activity
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (C14GlcNAc) is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of C14GlcNAc involves several steps, typically starting from tri-O-acetyl-D-glucal. The process includes the use of various reagents such as tetrakis(μ-trifluoroacetamidato)dirhodium(II) and zinc under controlled conditions to yield the final product. The molecular formula for C14GlcNAc is C28H49NO9, with a molecular weight of 543.69 g/mol .
Cytotoxicity
Research indicates that compounds similar to C14GlcNAc exhibit cytotoxic effects in various cell lines. For instance, studies on triazole-linked alkyl β-D-glucopyranosides demonstrate that increasing the hydrophobic tail length correlates with increased cytotoxicity. Specifically, tetradecyl derivatives show significant apoptotic activity in Jurkat cells, with IC50 values indicating effective cytotoxic concentrations ranging from 24 μM to 890 μM depending on structural variations .
Table 1: Cytotoxicity of Alkyl β-D-glucopyranosides
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Tetradecyl β-D-glucopyranoside | 24 | Apoptosis via mitochondrial depolarization |
Hexadecyl β-D-glucopyranoside | 26 | Apoptosis via caspase-3 activation |
Octadecyl β-D-glucopyranoside | 890 | Necrosis and apoptosis |
Inhibition of Glycosaminoglycan Synthesis
C14GlcNAc has been shown to inhibit glycosaminoglycan (GAG) synthesis in primary hepatocytes. The compound competes with D-[3H]glucosamine for incorporation into GAGs, resulting in reduced synthesis rates without significantly affecting total protein synthesis. This suggests a mechanism where C14GlcNAc may alter metabolic pathways critical for GAG production .
Table 2: Effects of C14GlcNAc on GAG Synthesis
Treatment Concentration (mM) | % Control GAG Synthesis |
---|---|
0.1 | 90% |
0.5 | 60% |
1.0 | 7% |
Case Studies
- Cellular Uptake and Glycosylation : In a study involving HL60 cells, C14GlcNAc was incubated in serum-free media for two days, leading to the production of various glycosylated products. Mass spectrometry analysis identified neolacto-series oligosaccharides as the primary products, demonstrating the compound's utility as a primer for oligosaccharide synthesis .
- Inhibition of Enzymatic Activity : Another investigation revealed that related compounds could inhibit human placental glucocerebrosidase activity in vitro. This inhibition was characterized as mixed-type and suggests potential therapeutic applications in lysosomal storage disorders .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30)/t24-,25-,26-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWDRBNMNJNSW-JQPIIJRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.